2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6): A Comprehensive Technical Guide for Scaffold Hopping and Library Generation
2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6): A Comprehensive Technical Guide for Scaffold Hopping and Library Generation
Executive Summary
In modern drug discovery, the rapid generation of diverse, drug-like chemical libraries relies heavily on versatile bifunctional building blocks. 2-Chloro-N-(3-ethoxypropyl)nicotinamide (CAS 1016718-69-6) is a highly privileged intermediate that bridges the gap between structural flexibility and targeted reactivity. By combining a highly reactive 2-chloropyridine core with a flexible, ether-linked aliphatic amide tail, this molecule serves as a critical node for scaffold hopping, particularly in the synthesis of kinase inhibitors, GPCR ligands, and [1].
This whitepaper dissects the physicochemical profile, synthetic methodology, and downstream applications of this compound, providing a self-validating framework for its utilization in high-throughput medicinal chemistry.
Physicochemical Profiling & Structural Rationale
The strategic utility of 2-Chloro-N-(3-ethoxypropyl)nicotinamide lies in its dual-domain architecture:
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The 3-Ethoxypropyl Tail: The ether linkage provides a balanced lipophilicity-to-polarity ratio, acting as a flexible hydrogen-bond acceptor. In protein-ligand interactions, this tail is frequently utilized to occupy solvent-exposed channels or to lock the molecule into specific conformational states within a binding pocket.
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The 2-Chloronicotinamide Core: The chlorine atom at the C2 position is highly electron-deficient due to the inductive withdrawal from the adjacent pyridine nitrogen and the para-carbonyl group[2]. This renders it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 2-Chloro-N-(3-ethoxypropyl)nicotinamide | Standard IUPAC nomenclature |
| CAS Number | 1016718-69-6 | Unique registry identifier |
| Molecular Formula | C11H15ClN2O2 | Defines atomic composition |
| Molecular Weight | 242.70 g/mol | Optimal for fragment-based/lead-like space |
| Hydrogen Bond Donors | 1 (Amide NH) | Key for target protein interaction |
| Hydrogen Bond Acceptors | 3 (C=O, Ether O, Pyridine N) | Enhances solubility and binding affinity |
Synthetic Methodology: A Self-Validating Protocol
To ensure high yields and minimize epimerization or side reactions, the synthesis of this intermediate must be tightly controlled. The following protocol leverages modern, greener coupling conditions, replacing hazardous traditional solvents (like DMF or DCM) with, which offers superior phase separation during aqueous workup[3].
Workflow Visualization
Synthetic workflow for 2-Chloro-N-(3-ethoxypropyl)nicotinamide via HATU-mediated coupling.
Step-by-Step Experimental Protocol
1. Activation (Causality: Electrophile Generation)
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Action: To a flame-dried round-bottom flask under N₂, add (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol). Suspend in anhydrous 2-MeTHF (50 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise.
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Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on the uronium salt of HATU. The resulting HOAt-active ester is highly reactive yet stable enough to prevent the formation of unreactive symmetrical anhydrides.
2. Amidation (Causality: Controlled Nucleophilic Attack)
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Action: Cool the reaction mixture to 0 °C using an ice bath. Add (CAS 6291-85-6) (1.1 eq, 11 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
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Causality: The aliphatic primary amine is highly nucleophilic. Dropwise addition at 0 °C controls the exothermic amidation and strictly prevents the amine from attacking the C2-chloro position (premature SNAr).
3. In-Process Control (IPC) & Self-Validation
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Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Validation: The reaction is validated as complete when the UV trace shows >95% consumption of the HOAt-ester intermediate and the emergence of a single major peak corresponding to the target mass ( m/z 243.07 [M+H]⁺).
4. Orthogonal Workup (Causality: Chemical Purification)
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Action: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the phases. Wash the organic (2-MeTHF) layer sequentially with 1N HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
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Causality: This specific sequence is self-purifying. HCl removes excess DIPEA and unreacted amine; NaHCO₃ deprotonates and extracts the acidic HOAt byproduct and any trace unreacted starting acid. 2-MeTHF ensures clean phase boundaries without emulsion formation[3].
Table 2: Reaction Optimization Matrix
| Coupling Reagent | Solvent | Base | Time (h) | Yield (%) | Purity (LC-MS) |
| EDC / HOBt | DCM | Et₃N | 12 | 65 | >90% |
| TBTU | DMF | DIPEA | 4 | 82 | >95% |
| HATU | 2-MeTHF | DIPEA | 2 | 94 | >98% |
Downstream Applications: Scaffold Elaboration
Once synthesized, 2-Chloro-N-(3-ethoxypropyl)nicotinamide is primed for downstream diversification. The most prominent application is the generation of novel angular fused pyridoquinazolinonecarboxamides or 2-aminonicotinamide libraries[1].
Mechanistic Pathway of SNAr Diversification
Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Application Protocol: SNAr with Anilines To elaborate the scaffold, the intermediate is dissolved in a high-boiling polar aprotic solvent (e.g., NMP or DMSO). A substituted aniline (1.5 eq) and a mild inorganic base (e.g., K₂CO₃, 2.0 eq) are added. The mixture is subjected to microwave irradiation at 140 °C for 30 minutes. The electron-withdrawing nature of the pyridine nitrogen stabilizes the transient Meisenheimer complex, facilitating the rapid expulsion of the chloride ion and yielding a highly functionalized 2-aminonicotinamide library ready for biological screening.
References
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MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry 15.3 (2013): 596-600. URL:[Link]
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Dorado, T. E., et al. "Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors." ACS Medicinal Chemistry Letters 13.4 (2022): 608-614. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinic Acid | High-Purity Reagent | RUO [benchchem.com]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
